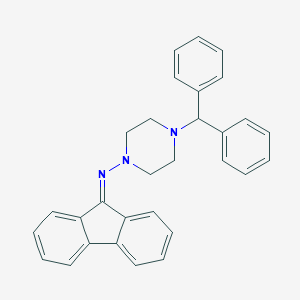

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, also known as 4-BFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Synthesis and Anticancer Activity : Novel Z-1-benzhydryl-4-cinnamylpiperazine derivatives, including compounds structurally related to N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, were synthesized and evaluated for their anticancer properties. These compounds demonstrated moderate to good anticancer activity against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines. One compound, in particular, showed superior activity, indicating its potential as a lead molecule for further development in cancer therapy (Shivaprakash et al., 2014).

Inhibition of Cancer Cell Proliferation : A study on N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates revealed significant inhibitory growth effects against various cancer cells. These compounds, including structures similar to N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, exhibited potent antiproliferative effects by inducing apoptosis in HeLa cancer cells through oxidative stress–mediated mitochondrial pathways (Khanam et al., 2018).

Chemical and Physical Properties

Regioselectivity and Reactivity : Research on the regioselectivity of the 1,3-dipolar cycloaddition of fluoren-9-iminium ylides, related to N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, to heteroelement-containing dipolarophiles provided insights into the influence of substituents and reaction conditions on product formation. This study aids in understanding the chemical behavior and potential applications of fluoren-imine compounds in synthetic chemistry (Novikov et al., 2006).

Mechanisms of Imine-Forming Reactions : An investigation into the solvent- and base-promoted imine-forming elimination reactions highlighted the pathways and kinetics involved in forming compounds like N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine. Understanding these mechanisms is crucial for optimizing synthesis processes and exploring new applications (Meng & Thibblin, 1997).

Wirkmechanismus

Target of Action

The primary target of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the different isoforms of hCA, hCA II and hCA VII are of particular interest .

Mode of Action

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine acts as an effective inhibitor of hCA . The compound is designed using the tail approach, with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and fluid balance in the body. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Result of Action

The inhibition of hCA by N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine can lead to various molecular and cellular effects. For example, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain . This suggests that the compound’s action may have therapeutic potential in the treatment of this pathology.

Eigenschaften

IUPAC Name |

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)32-19-21-33(22-20-32)31-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,30H,19-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMNBRDEUBXMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=C4C5=CC=CC=C5C6=CC=CC=C64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193443 |

Source

|

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine | |

CAS RN |

1698-46-0 |

Source

|

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B416091.png)

![4,5,6-Trimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B416093.png)

![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416097.png)

![4-[3-(2-Methoxy-phenyl)-1-p-tolyl-allylidene]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B416101.png)

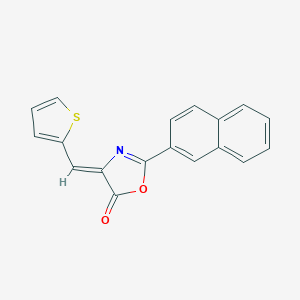

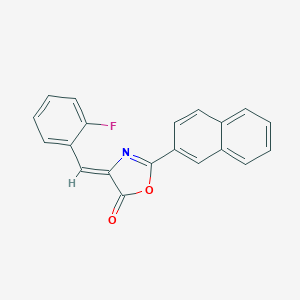

![4-[3,4-bis(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B416106.png)

![10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione](/img/structure/B416107.png)

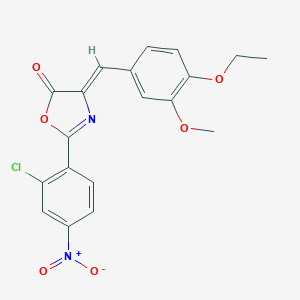

![4-Benzo[1,3]dioxol-5-ylmethylene-2-(2-chloro-4-nitro-phenyl)-4H-oxazol-5-one](/img/structure/B416110.png)

![2-amino-4-(4-bromo-5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416113.png)